molecular formula C9H10N2O2S2 B14004138 2-Methyl-3-methylsulfanyl-1lambda6,2,4-benzothiadiazine 1,1-dioxide CAS No. 42140-65-8

2-Methyl-3-methylsulfanyl-1lambda6,2,4-benzothiadiazine 1,1-dioxide

Cat. No.: B14004138
CAS No.: 42140-65-8
M. Wt: 242.3 g/mol
InChI Key: GADLPCVWHQHIMG-UHFFFAOYSA-N
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Description

2-Methyl-3-methylsulfanyl-1lambda6,2,4-benzothiadiazine 1,1-dioxide is a compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-methylsulfanyl-1lambda6,2,4-benzothiadiazine 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of a sulfonamide derivative with a suitable thiol compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol . The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-methylsulfanyl-1lambda6,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiadiazine derivatives.

Scientific Research Applications

2-Methyl-3-methylsulfanyl-1lambda6,2,4-benzothiadiazine 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-methylsulfanyl-1lambda6,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antihypertensive effect is attributed to the inhibition of angiotensin-converting enzyme (ACE), leading to vasodilation and reduced blood pressure. The compound’s antimicrobial activity is linked to the disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

2-Methyl-3-methylsulfanyl-1lambda6,2,4-benzothiadiazine 1,1-dioxide can be compared with other benzothiadiazine derivatives, such as:

    1,2,4-Benzothiadiazine-1,1-dioxide: Known for its diuretic properties.

    3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Exhibits fungicidal activity.

    2-Amino-1,2,4-benzothiadiazine 1,1-dioxide: Used as an antidiabetic agent.

Properties

CAS No.

42140-65-8

Molecular Formula

C9H10N2O2S2

Molecular Weight

242.3 g/mol

IUPAC Name

2-methyl-3-methylsulfanyl-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C9H10N2O2S2/c1-11-9(14-2)10-7-5-3-4-6-8(7)15(11,12)13/h3-6H,1-2H3

InChI Key

GADLPCVWHQHIMG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=CC=CC=C2S1(=O)=O)SC

Origin of Product

United States

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